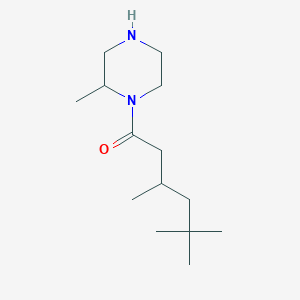
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one, also known as Methylhexanamine or DMAA, is a synthetic stimulant drug that has been used in dietary supplements and sports performance enhancers. It is a derivative of the naturally occurring amino acid, phenethylamine, and is structurally similar to amphetamine. DMAA has been a controversial substance in recent years due to its potential for misuse and abuse, as well as its potential for causing serious side effects.
Applications De Recherche Scientifique
DMAA has been studied extensively in recent years due to its potential for misuse and abuse. It has been studied for its effects on cardiovascular and metabolic systems, as well as its potential for causing adverse side effects. It has also been studied for its potential to enhance athletic performance and its effects on cognitive function. Additionally, DMAA has been studied for its potential to interact with other drugs, as well as its potential for misuse and abuse.
Mécanisme D'action
The exact mechanism of action of DMAA is not fully understood, but it is thought to act as a sympathomimetic stimulant. It is believed to act on the central nervous system (CNS) by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. It is also believed to act on the cardiovascular system by increasing heart rate and blood pressure.
Biochemical and Physiological Effects
DMAA has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase alertness and focus, as well as decrease fatigue. Additionally, DMAA has been shown to increase metabolic rate and body temperature, as well as increase the release of glucose and fatty acids into the bloodstream.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMAA in laboratory experiments is that it can be synthesized relatively easily and inexpensively. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using DMAA in laboratory experiments. It is a potent stimulant, and therefore it can cause adverse side effects if taken in high doses. Additionally, it has the potential for misuse and abuse, and therefore it should be used with caution.
Orientations Futures
In the future, more research needs to be done on the effects of DMAA on the cardiovascular system, as well as its potential for misuse and abuse. Additionally, more research needs to be done on its potential to interact with other drugs, as well as its potential to cause adverse side effects. Furthermore, more research needs to be done on its potential to enhance athletic performance and its effects on cognitive function. Finally, more research needs to be done on the long-term effects of DMAA on the body, as well as its potential for addiction.
Méthodes De Synthèse
DMAA can be synthesized from the starting material, 2-methylpiperazine, using various methods. The most common method involves the reaction of 2-methylpiperazine with 3,5-dimethylhexanal in the presence of an acid catalyst. This reaction produces the desired product, 3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one. Other methods of synthesis include the reaction of 2-methylpiperazine with 2,3-dimethyl-2-butanone, the reaction of 2-methylpiperazine with 1-bromo-3,5-dimethylhexane, and the reaction of 2-methylpiperazine with 3,5-dimethyl-1-hexene.
Propriétés
IUPAC Name |
3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-11(9-14(3,4)5)8-13(17)16-7-6-15-10-12(16)2/h11-12,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEYFXAHUPHRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

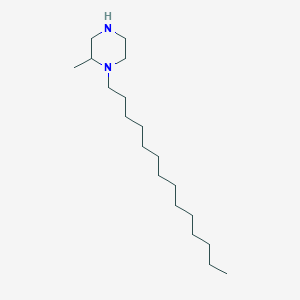
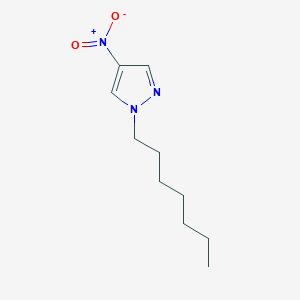
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
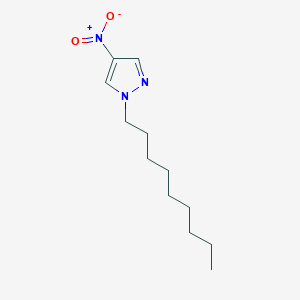

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)
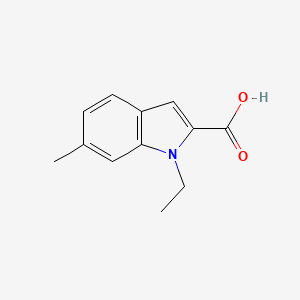
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)